Elisabethatriene

Descripción

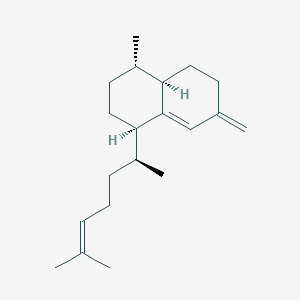

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H32 |

|---|---|

Peso molecular |

272.5 g/mol |

Nombre IUPAC |

(1R,4S,4aR)-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]-7-methylidene-2,3,4,4a,5,6-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C20H32/c1-14(2)7-6-8-16(4)19-12-10-17(5)18-11-9-15(3)13-20(18)19/h7,13,16-19H,3,6,8-12H2,1-2,4-5H3/t16-,17-,18+,19+/m0/s1 |

Clave InChI |

DTMNMDQQDKQKIE-INDMIFKZSA-N |

SMILES isomérico |

C[C@H]1CC[C@@H](C2=CC(=C)CC[C@H]12)[C@@H](C)CCC=C(C)C |

SMILES canónico |

CC1CCC(C2=CC(=C)CCC12)C(C)CCC=C(C)C |

Sinónimos |

elisabethatriene |

Origen del producto |

United States |

Occurrence and Source Organism of Elisabethatriene

Isolation from Pseudopterogorgia elisabethae

The primary and most well-documented source of elisabethatriene is the marine gorgonian, or sea whip, Pseudopterogorgia elisabethae. nih.govkisti.re.kr This octocoral, found in the Caribbean Sea, is known for producing a variety of bioactive secondary metabolites. This compound was first identified during investigations into the biosynthesis of pseudopterosins, which are potent anti-inflammatory and analgesic agents. nih.gov

The isolation of this compound from P. elisabethae is a multi-step process. Researchers typically begin with the collection of healthy coral colonies. The general procedure involves:

Homogenization: The collected coral tissue is blended to break down the cellular structures.

Extraction: The homogenized tissue is subjected to solvent extraction, often using a mixture of methanol (B129727) and chloroform, to isolate organic compounds. nih.gov

Partitioning: The crude extract is then partitioned against different solvents, such as hexane (B92381), to separate compounds based on their polarity. nih.gov this compound, being a hydrocarbon, is typically found in nonpolar fractions like hexane.

Chromatography: Further purification is achieved through various chromatographic techniques to isolate the pure compound.

Initial studies successfully isolated this compound by employing a radioactivity-guided isolation method, which traced the conversion of its biochemical precursor, geranylgeranyl diphosphate (B83284), into the final cyclized product. nih.gov This work was instrumental in identifying the enzyme responsible for its synthesis, this compound synthase. nih.gov

Identification in Other Marine Organisms

While Pseudopterogorgia elisabethae is the archetypal source, the biosynthetic machinery to produce this compound is not exclusive to this species. Research into the genomes and transcriptomes of other octocorals has revealed the presence of terpene cyclase (TC) enzymes capable of synthesizing this compound. nih.gov This indicates a broader distribution of this compound or its biosynthetic potential among marine invertebrates.

A significant study characterized fifteen functional terpene cyclases from nine different genera of octocorals. nih.gov Among these, two enzymes were found to selectively produce this compound:

HcTC-3 from the blue coral, Heliopora coerulea.

PbTC-1 from the deep-sea coral, Paramuricea biscaya. nih.gov

The discovery of an this compound synthase in Paramuricea biscaya is particularly noteworthy, as compounds derived from this precursor had not been previously reported from this genus. nih.gov This finding suggests that the capacity for this type of specialized metabolism is more widespread in octocorals than initially understood and highlights a cryptic or previously unknown biosynthetic potential in these organisms. nih.gov

| Marine Organism | Type | Evidence of this compound | Notes |

|---|---|---|---|

| Pseudopterogorgia elisabethae | Octocoral (Sea Whip) | Direct isolation of compound and synthase enzyme | Primary source organism for this compound and pseudopterosins. nih.gov |

| Heliopora coerulea | Octocoral (Blue Coral) | Identification of this compound synthase (HcTC-3) | Indicates the genetic potential for this compound production. nih.gov |

| Paramuricea biscaya | Octocoral (Deep-sea Coral) | Identification of this compound synthase (PbTC-1) | Suggests undiscovered chemical diversity within this genus. nih.gov |

Ecological Context of this compound Production

The production of this compound and its derivatives is not a random metabolic process; it is deeply rooted in the ecological strategy of the source organisms. As sessile marine invertebrates, octocorals cannot flee from predators or competitors and have thus evolved a sophisticated chemical arsenal (B13267) for survival. Terpenoids, including this compound, are a major component of this chemical defense system. chemrxiv.org

The primary ecological functions attributed to the biosynthetic pathway initiated by this compound are:

Anti-predator Defense: Coral-derived terpenoids are widely recognized as feeding deterrents against generalist grazers and predators. nih.gov The presence of these compounds makes the coral tissue unpalatable, thereby protecting it from consumption.

Antifouling Activity: The surfaces of marine organisms are prime real estate for colonization by bacteria, algae, and other invertebrates. This process, known as biofouling, can be detrimental to the host. The pseudopterosins, which are synthesized from this compound, are believed to play a role in regulating the microbial communities on the surface of P. elisabethae. This chemical defense helps keep the coral surface clean from potentially harmful colonizers.

Recent research has overturned the long-held belief that such complex molecules were produced by symbiotic microbes within the coral. It is now established that octocorals possess the genes for terpene cyclase enzymes, including this compound synthase, and are the true producers of these compounds. nih.govresearchgate.net This discovery underscores the remarkable biosynthetic capabilities of animals and solidifies the role of this compound as a key component in the intrinsic defense mechanisms of its source organisms.

Biosynthetic Pathways and Enzymology of Elisabethatriene

Enzymatic Formation of Elisabethatriene from Geranylgeranyl Pyrophosphate (GGPP)

The initial and pivotal step in the biosynthesis of this compound is the enzymatic cyclization of the acyclic precursor, Geranylgeranyl Pyrophosphate (GGPP). nih.govwikipedia.orgcapes.gov.brresearchgate.net This transformation is the gateway to the entire class of pseudopterosin natural products, for which this compound serves as the foundational hydrocarbon skeleton. nih.govresearchgate.net

The conversion of GGPP into this compound is catalyzed by a specific enzyme known as this compound synthase (EC 4.2.3.41). wikipedia.orgwikipedia.orgqmul.ac.uk This enzyme, also referred to as this compound cyclase, belongs to the terpene cyclase (TPS) or terpene synthase family of enzymes, which are responsible for generating the vast structural diversity of terpene natural products from a few linear pyrophosphate precursors. beilstein-journals.orgnih.gov

Specifically, an animal genome-encoded this compound synthase (AeTPS) has been identified as the key enzyme that catalyzes the formation of the diterpene skeleton from GGPP through a type I cyclization mechanism. acs.org The enzyme facilitates the initial ring closure and subsequent rearrangements necessary to form the this compound structure in a single, complex reaction cascade. wikipedia.orgacs.org While other terpene synthases exist, such as hydropyrene synthase which can produce isothis compound isomers as minor byproducts, this compound synthase is dedicated to the production of this compound as the first committed step in the biosynthesis of pseudopterosins in organisms like the marine gorgonian Antillogorgia elisabethae (formerly Pseudopterogorgia elisabethae). beilstein-journals.orgnih.gov

This compound synthase has been isolated from the marine octocoral Antillogorgia elisabethae and purified to homogeneity, allowing for its detailed characterization. acs.orgupeikerrlab.ca The purification process was guided by radioactivity-based assays that tracked the conversion of radiolabeled GGPP into this compound. nih.govcapes.gov.br

Studies on the purified enzyme have revealed several key properties. Like many terpene cyclases, this compound synthase requires a divalent metal cation for its catalytic activity. The enzyme shows a strong preference for Magnesium (Mg²⁺), although Manganese (Mn²⁺) can also serve as a cofactor, albeit less efficiently. wikipedia.orgqmul.ac.ukenzyme-database.orggenome.jp The enzyme is also capable of utilizing other, shorter isoprenoid precursors like farnesyl pyrophosphate (FPP) and geranyl pyrophosphate (GPP), though they are not its primary substrate. qmul.ac.ukenzyme-database.orggenome.jp The successful purification and characterization of this enzyme were crucial steps, as for nearly two decades after its initial discovery, the proteomic sequencing and genetic details remained elusive. acs.org

| Property | Description | Source |

|---|---|---|

| Systematic Name | geranylgeranyl-diphosphate diphosphate-lyase (this compound-forming) | wikipedia.orgqmul.ac.uk |

| Reaction Catalyzed | Geranylgeranyl diphosphate (B83284) ⇌ this compound + Diphosphate | wikipedia.orgqmul.ac.uk |

| Cofactor Requirement | Requires Mg²⁺, or less efficiently, Mn²⁺. | wikipedia.orgqmul.ac.ukenzyme-database.org |

| Substrate Specificity | Primarily uses Geranylgeranyl pyrophosphate (GGPP). Can also utilize Farnesyl pyrophosphate (FPP) and Geranyl pyrophosphate (GPP). | qmul.ac.ukenzyme-database.orggenome.jp |

| Source Organism | Marine gorgonian coral Antillogorgia elisabethae (Pseudopterogorgia elisabethae). | wikipedia.orgnih.govcapes.gov.br |

Proposed Mechanistic Pathways for this compound Cyclization

The transformation of the linear GGPP molecule into the bicyclic this compound involves a complex and elegant intramolecular reaction cascade. This process is governed by the fundamental principles of carbocation chemistry, directed within the active site of the synthase enzyme. wikipedia.orguibk.ac.atrsc.org

The proposed mechanism commences with the ionization of GGPP, where the pyrophosphate group departs, generating an allylic geranylgeranyl cation. uibk.ac.at This initial step is the hallmark of class I terpene synthases. nih.govbeilstein-journals.org The enzyme then guides the flexible carbocation into a specific conformation that facilitates a C1–C10 ring closure. beilstein-journals.orguibk.ac.at This cyclization event results in the formation of a 10-membered ring intermediate bearing a tertiary carbocation. wikipedia.orguibk.ac.at This cascade of reactions, involving the formation of multiple bonds and transient carbocation intermediates, is a highly efficient strategy for building molecular complexity. numberanalytics.comlibretexts.org

Following the initial C1-C10 cyclization, the reaction cascade is far from over. The generated carbocation intermediate is unstable and undergoes a series of rapid rearrangements to achieve a more stable state. uibk.ac.atbeilstein-journals.org The proposed pathway involves two sequential hydride shifts. uibk.ac.at A hydride shift is a type of rearrangement where a hydrogen atom, along with its two bonding electrons, migrates to an adjacent carbocation center. libretexts.orgmasterorganicchemistry.com These shifts effectively move the positive charge across the molecular scaffold, setting the stage for subsequent cyclizations. uibk.ac.atlibretexts.org

After the hydride shifts have occurred, a final intramolecular cyclization takes place, forming the second ring of the bicyclic system. uibk.ac.at This ring closure is followed by a deprotonation step, which quenches the carbocation and yields the final, neutral this compound molecule. uibk.ac.at The entire sequence—from the initial ionization of GGPP to the final deprotonation—occurs within the enzyme's active site, which protects the reactive carbocation intermediates and guides the reaction toward the specific this compound product. rsc.orgbeilstein-journals.org

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of any natural product's identity and function. Initial proposals for the stereochemistry of this compound were questioned based on the known configuration of a related natural product, elisabethatrienol. nih.gov

Subsequent research, involving the chemical synthesis of a proposed stereoisomer and comparison of its NMR data with the natural product, led to a definitive revision of this compound's structure. nih.gov It is now established that the biosynthetically produced this compound possesses the 1S,4R,9S,11S stereochemistry. nih.gov This specific configuration is a direct result of the precise folding of the GGPP substrate within the chiral environment of the this compound synthase active site and the specific trajectory of the cyclization and rearrangement cascade.

Post-Elisabethatriene Biosynthetic Transformations

Once formed, this compound does not typically accumulate as an end product. Instead, it serves as a substrate for further enzymatic modifications, which dramatically increase the structural diversity of the resulting diterpenoids. These subsequent reactions primarily involve dehydrogenation, aromatization, and complex oxidative cascades.

Dehydrogenation and Aromatization to Erogorgiaene (B1241737)

A key transformation in the biosynthetic fate of this compound is its conversion to erogorgiaene. researchgate.netnih.gov This process is characterized by a dehydrogenation reaction that results in the aromatization of one of the carbocyclic rings. researchgate.netnih.gov Biosynthetic studies have confirmed that erogorgiaene is derived from this compound. researchgate.net The early steps in the biosynthesis of a class of marine compounds known as pseudopterosins involve the initial cyclization of geranylgeranyl pyrophosphate (GGPP) to this compound, which is then followed by this dehydrogenation and aromatization to form erogorgiaene. researchgate.netnih.govcapes.gov.br This conversion is thought to proceed via a dehydrogenation step, which is likely followed by a spontaneous aromatization of the ring system. nih.gov While the specific enzymes catalyzing this dehydrogenation in corals have been the subject of investigation, the process is a crucial link between the initial cyclization product and more complex downstream molecules. researchgate.net

Oxidative Cascades and Subsequent Reactions

This compound is a precursor to a variety of oxidized compounds through elaborate enzymatic pathways. acs.orgnih.gov These transformations are often initiated by multifunctional cytochrome P450 (CYP) enzymes, which catalyze a cascade of oxidative reactions. acs.orgnih.gov For instance, a single cytochrome P450 enzyme from a soft coral has been shown to be sufficient to convert this compound into an advanced intermediate, 7,8-dihydroxyerogorgiaene, which is the aglycone core of pseudopterosins. acs.orgnih.gov This oxidative cascade proceeds through intermediates such as elisabethatrienol. acs.orgnih.gov These findings clarify previously proposed biosynthetic pathways and demonstrate that a single, multifunctional P450 enzyme can catalyze the complex transformation of a simple hydrocarbon into a nearly mature natural product. acs.org

Genetic and Molecular Basis of this compound Biosynthesis

The capacity of an organism to produce this compound is encoded within its genome. The discovery and study of the specific genes and the enzymes they encode have been fundamental to understanding the molecular underpinnings of its formation.

Identification of Genes Encoding this compound Synthases

The enzymes that catalyze the cyclization of GGPP to form this compound are known as this compound synthases. wikipedia.orgupeikerrlab.caenzyme-database.org Genes encoding these crucial enzymes have been identified and cloned from marine gorgonian corals, such as Antillogorgia elisabethae (formerly Pseudopterogorgia elisabethae). acs.orgupeikerrlab.ca Using forward genetic approaches and taking advantage of modern sequencing, researchers have identified these terpene synthase (TPS) genes within the animal genomes of various octocorals. acs.orgacs.org For example, this compound synthase genes have been identified in corals like Antillogorgia acerosa and Rhodaniridogorgia sp. acs.org These genes are often found to be co-localized with other potential biosynthetic genes, including the cytochrome P450s responsible for the subsequent oxidative modifications. acs.org

Functional Characterization of Recombinant Enzymes

To verify the function of the identified synthase genes, they are often expressed in a heterologous host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. acs.orgpnas.org The resulting recombinant enzymes can then be purified and tested for their catalytic activity. nih.gov Incubation of the purified recombinant this compound synthase with its substrate, GGPP, confirms its ability to produce this compound. acs.org For example, when this compound synthase genes from several coral species were expressed in S. cerevisiae, the yeast successfully produced this compound. acs.org This functional characterization is a definitive step in confirming the role of the cloned gene and allows for detailed kinetic studies of the enzyme. upeikerrlab.caacs.orgresearchgate.net

Mutagenesis Studies and Product Distribution Modulation

Site-directed mutagenesis is a powerful technique used to investigate the structure-function relationships of enzymes like this compound synthase. researchgate.netmdpi.commdpi.com By altering specific amino acid residues within the enzyme's active site, scientists can probe their influence on the catalytic mechanism and the final product distribution. researchgate.netmdpi.com Such studies on various terpene synthases have demonstrated that even single amino acid changes can dramatically alter the product profile, sometimes leading to the formation of novel compounds. mdpi.comresearchgate.netacs.org This enzymatic plasticity highlights the potential for protein engineering to create synthases that produce new or desired molecules. researchgate.netpnas.org For example, mutagenesis of key residues in the active site of terpene cyclases can destabilize certain carbocation intermediates in the reaction cascade, thereby redirecting the cyclization pathway to yield different terpene skeletons. google.com This approach not only provides insight into the natural catalytic mechanism but also opens avenues for the biotechnological production of valuable compounds. google.com

Isotopic Labeling Studies in this compound Pathway Elucidation

Isotopic labeling has been a cornerstone in unraveling the intricate biosynthetic pathway of this compound and its subsequent transformation into other natural products. epa.govresearchgate.net These studies, primarily involving the use of radiolabeled precursors, have provided definitive evidence for the proposed biosynthetic steps and have been crucial in identifying the key intermediates. researchgate.netnih.gov The research conducted by the Kerr group, in particular, has been pivotal in elucidating the early stages of pseudopterosin biosynthesis, where this compound serves as a foundational intermediate. researchgate.netupeikerrlab.ca

Pioneering experiments utilized cell-free extracts from the gorgonian coral Pseudopterogorgia elisabethae, the natural source of these compounds. This in vitro system allowed for the direct observation of biosynthetic transformations by introducing isotopically marked precursors and tracking their incorporation into downstream products.

A key study demonstrated the cyclization of geranylgeranyl diphosphate (GGPP) to this compound. nih.gov In this experiment, tritiated geranylgeranyl diphosphate, specifically [1-³H]-GGPP, was incubated with a cell-free protein preparation from P. elisabethae. The reaction mixture was then extracted and subjected to rigorous purification by reversed-phase high-performance liquid chromatography (HPLC) to isolate the resulting ³H-labeled this compound. nih.gov This successful conversion confirmed that GGPP is the direct acyclic precursor for the formation of the cyclic this compound skeleton.

To further solidify the role of this compound as an intermediate, subsequent experiments were designed to track its fate within the biosynthetic cascade. nih.govresearchgate.net Purified ³H-elisabethatriene was incubated with the same cell-free extract from P. elisabethae. nih.gov Analysis of the products revealed the transformation of this compound into later-stage intermediates, such as erogorgiaene, through dehydrogenation and aromatization. nih.govresearchgate.net These findings were critical in establishing the sequential nature of the pathway, demonstrating that this compound is not an endpoint but a crucial stepping stone for the generation of more complex diterpenes like the pseudopterosins. nih.govresearchgate.net The conversion of radiolabeled erogorgiaene into pseudopterosins A-D was also confirmed, with a notable incorporation rate of 5.7%, underscoring the efficiency of this biosynthetic machinery. researchgate.net

The detailed findings from these seminal isotopic labeling studies are summarized in the table below, highlighting the specific precursors, experimental systems, and the significant outcomes that have shaped our understanding of the this compound pathway.

| Labeled Precursor | Experimental System | Key Finding | Reference |

| [1-³H]-Geranylgeranyl Diphosphate ([1-³H]-GGPP) | Cell-free extract of P. elisabethae | Confirmed as the direct acyclic precursor for the biosynthesis of ³H-elisabethatriene. | nih.gov |

| ³H-Elisabethatriene | Cell-free extract of P. elisabethae | Demonstrated to be a metabolic intermediate that is converted to the subsequent product, erogorgiaene. | nih.govresearchgate.net |

| ³H-Erogorgiaene | Incubation with Bahamian P. elisabethae | Confirmed its role as a precursor to Pseudopterosins A-D with a 5.7% incorporation. | researchgate.net |

Structural Elucidation and Advanced Analytical Characterization of Elisabethatriene

Spectroscopic Analysis Techniques

A suite of spectroscopic methods has been employed to characterize elisabethatriene and its derivatives, providing a comprehensive understanding of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques have been indispensable for assigning the complex arrangement of protons and carbons within its tricyclic structure. nih.govnumberanalytics.com

Initial structural work relied on ¹H and ¹³C NMR data to piece together the connectivity of the molecule. nih.gov However, the subtle stereochemical details required more advanced 2D NMR experiments. acs.org Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. blogspot.comnanalysis.com For identifying longer-range connections between protons and carbons, Heteronuclear Multiple Bond Correlation (HMBC) has been vital. numberanalytics.com

A significant breakthrough in understanding this compound came from the total synthesis of a proposed stereoisomer. Comparison of the ¹H and ¹³C NMR data of the synthesized compound with that of the natural product revealed discrepancies, leading to a revision of the initially proposed stereochemistry. nih.govjst.go.jp The correct stereochemistry was proposed to be 1S,4R,9S,11S, identical to that of the related compound elisabethatrienol. nih.gov The instability of some biosynthetic intermediates of this compound presented challenges, requiring rapid purification and NMR analysis to prevent oxidation and ensure accurate structural characterization. acs.org

¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | ¹H NMR (500 MHz, C₆D₆) δ [ppm] | ¹³C NMR Data | Reference |

| Isothis compound (10) | 6.44 (1H, s), 5.23 (1H, t), 3.02 (1H, m), 1.72 (3H, s), 1.68 (3H, s), 1.57 (3H, s), 1.02 (3H, d, J=6 Hz), 0.90 (3H, d, J=6 Hz) | Not detailed in snippet | nih.gov |

| Erogorgiaene (B1241737) (11) | 7.12 (1H, d), 7.06 (1H, s), 6.95 (1H, d, J=7.5 Hz), 5.27 (1H, br t), 2.88 (1H, m), 2.83 (1H, m), 2.65 (1H, m), 2.57 (1H, dd), 2.21 (3H, br s), 1.71 (3H, br s), 1.60 (3H, br s), 1.22 (3H, d, J=6.5 Hz), 0.67 (3H, d, J=3 Hz), 0.66 (3H, d, J=3 Hz) | Not detailed in snippet | nih.govresearchgate.netmdpi.com |

| Compound 12 (epoxide of 11) | 7.12 (1H, d), 7.06 (1H, s), 6.95 (1H, d, J=7.5 Hz), 2.88 (1H, m), 2.83 (1H, m), 2.65 (1H, m), 2.57 (1H, dd), 2.21 (3H, br s), 1.22 (3H, d, J=6.5 Hz), 1.17 (3H, br s), 1.14 (3H, br d, J=3.5 Hz), 0.67 (3H, d, J=3 Hz), 0.66 (3H, d, J=3 Hz) | Not detailed in snippet | nih.gov |

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. wikipedia.org For this compound and its derivatives, High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), has been used to establish their molecular formulas with high accuracy. acs.orgnih.gov

For instance, the HREIMS of a derivative confirmed a molecular formula of C₂₀H₃₀O. nih.govmdpi.com Fragmentation patterns observed in mass spectra, often generated through techniques like collision-induced dissociation (CID), offer valuable clues about the molecule's structure. wikipedia.orgrsc.org The fragmentation of the molecular ion can reveal the presence of specific substructures and functional groups. libretexts.org

Mass Spectrometry Data for this compound Derivatives

| Compound | Molecular Formula | Ionization Method | m/z [M]⁺ | Key Fragments (EIMS) | Reference |

| Erogorgiaene (11) | C₂₀H₃₀ | HRMS | 286.2297 (calcd. for C₂₀H₃₀, 286.2297) | Not detailed in snippet | researchgate.net |

| Compound 12 (epoxide of 11) | C₂₀H₃₀O | HREIMS | 286.2297 (found) | 183 (28%), 175 (31%), 174 (31%), 173 (67%), 159 (83%), 157 (100%), 145 (28%), 69 (33%) | nih.gov |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. azooptics.com The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule, particularly conjugated π-systems. libretexts.orgmsu.edu The presence of conjugated double bonds in this compound and its derivatives gives rise to characteristic UV absorptions. bspublications.net For example, the λmax for isothis compound (10) was reported at 245 nm, while the epoxide derivative (12) showed a λmax at 220 nm. nih.gov This technique is useful for confirming the presence and extent of conjugation within the molecular structure. youtube.com

UV-Vis Spectroscopic Data for this compound Derivatives

| Compound | Solvent | λmax [nm] | Reference |

| Isothis compound (10) | MeOH | 245 | nih.gov |

| Compound 12 (epoxide of 11) | MeOH | 220 | nih.gov |

| Biselisabethoxane A (1) | Not specified | 210, 234 (sh), 289 | mdpi.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. mendelset.com Specific functional groups absorb infrared radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). savemyexams.comksu.edu.sa For derivatives of this compound, such as biselisabethoxane A, IR spectroscopy has been used to identify hydroxyl (broad peak ~3461 cm⁻¹), carbonyl (1760 cm⁻¹), and olefin (1649 and 1613 cm⁻¹) functionalities. mdpi.com Although specific IR data for this compound itself is not detailed in the provided context, the presence of C-H bonds (alkane and alkene), and C=C double bonds would be expected to produce characteristic absorption bands. ucalgary.ca

Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

| Alkane | C-H stretch | 2850-3000 | Sharp |

| Alkene | C-H stretch | 3000-3100 | Medium |

| C=C stretch | 1620-1680 | Variable | |

| Hydroxyl (in an alcohol) | O-H stretch | 3230-3550 | Broad |

| Carbonyl (in a ketone) | C=O stretch | 1710–1750 | Strong, Sharp |

| Carboxylic Acid | O-H stretch | 2500-3300 | Very Broad |

This table represents general IR absorption ranges for functional groups relevant to this compound and its potential derivatives. savemyexams.comchemistrytalk.orgorgchemboulder.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. saschirality.orgvanderbilt.edu Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. beilstein-journals.org This technique is particularly powerful for assigning the three-dimensional arrangement of atoms in space. nih.gov The absolute configuration of this compound was a subject of significant investigation, and chiroptical methods, in conjunction with synthesis and NMR, were crucial for its eventual revision to the correct 1S,4R,9S,11S stereochemistry. nih.gov By comparing the experimental ECD spectrum of a natural product with the calculated spectrum of a known stereoisomer, the absolute configuration can be determined with a high degree of confidence. ucalgary.canih.gov

X-ray Crystallography for this compound and its Key Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.govwikipedia.org It provides precise information about bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. researchgate.netlibretexts.org While obtaining a suitable single crystal of this compound itself has been challenging, X-ray analysis has been successfully applied to its derivatives. For instance, the relative configuration of elisabethin A, a related marine diterpenoid, was determined by X-ray crystallography. tuwien.at However, due to the small quantities of the isolated natural product, determining its absolute configuration via this method was not initially possible. tuwien.at The absolute configuration can sometimes be determined if a heavy atom is present in the structure, which aids in resolving the ambiguity between enantiomers. chem-soc.si The structural confirmation of other related compounds has also been achieved through X-ray crystallographic analysis. researchgate.net

Chromatographic Methods for Isolation and Purity Assessment

The isolation and purification of this compound from natural sources, as well as its separation from synthetic reaction mixtures, rely heavily on various chromatographic techniques. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The non-polar nature of this compound dictates the selection of appropriate chromatographic systems.

Initial purification of this compound from crude extracts of the gorgonian Pseudopterogorgia elisabethae often begins with flash column chromatography over silica (B1680970) gel. nih.gov A non-polar solvent, such as 100% hexanes, is typically used as the mobile phase to elute the hydrocarbon fraction containing this compound. nih.govmdpi.com This initial step effectively removes more polar compounds, providing a partially purified mixture for further refinement.

Following initial column chromatography, preparative Thin-Layer Chromatography (TLC) can be employed for further separation. mdpi.com Using silica gel plates and a non-polar eluent like hexanes, a band corresponding to this compound can be identified and isolated. mdpi.com Research has shown that this compound exhibits an Rf value of approximately 0.6 in a hexane (B92381) mobile phase on silica gel TLC plates. mdpi.comresearchgate.net

For rigorous purification and to ensure high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govmdpi.com Reversed-phase HPLC is particularly effective. In this technique, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 column with 100% methanol (B129727) as the mobile phase has been successfully used. nih.govmdpi.com The purity of the isolated this compound is often confirmed by subsequent spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR). nih.govresearchgate.net In specific studies, ³H-labeled this compound was rigorously purified using reversed-phase HPLC with a refractive index detector. mdpi.com

The radiochemical purity of this compound and its derivatives has also been established through derivatization followed by HPLC analysis. nih.gov For instance, erogorgiaene, derived from this compound, was converted to its epoxide. The specific activity of the starting material and the product were monitored by reversed-phase HPLC, confirming the radiochemical purity of the parent compound. nih.gov

The following tables summarize the chromatographic conditions reported for the isolation and purity assessment of this compound.

Table 1: Thin-Layer Chromatography (TLC) Parameters

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel GF254 | nih.gov |

| Mobile Phase | Hexanes | mdpi.comresearchgate.net |

| Rf Value | ~ 0.6 | mdpi.comresearchgate.net |

Table 2: Column Chromatography Parameters

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel | nih.govmdpi.com |

| Mobile Phase | 100% Hexanes | nih.govmdpi.com |

| Detection | Subsequent HPLC and NMR analysis | nih.gov |

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Description | Source(s) |

|---|---|---|

| Mode | Reversed-phase | nih.govmdpi.com |

| Stationary Phase | C18 | |

| Mobile Phase | 100% Methanol | nih.govmdpi.com |

| Flow Rate | 2 mL/min | nih.govmdpi.com |

| Detection | Refractive Index (RI), UV (λmax = 245 nm) | nih.govmdpi.com |

| Retention Time | ~27 minutes for a related isomer under similar conditions | mdpi.com |

Theoretical and Computational Chemistry Studies of Elisabethatriene

Quantum Chemical Calculations (e.g., DFT) on Elisabethatriene

Quantum chemical calculations, particularly DFT, have been instrumental in exploring the electronic structure and energetics of this compound and related compounds. arxiv.orgarxiv.orgaps.org These methods allow for the accurate calculation of reaction energies, which is a critical step in elucidating reaction mechanisms involving reactive intermediates that are difficult to study experimentally. arxiv.org

The biosynthesis of the this compound macrocycle is a complex process catalyzed by terpene synthase enzymes, also known as terpene cyclases. acs.orgnih.gov These enzymes facilitate the highly specific cyclization of the linear precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov

Computational studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, have been pivotal in mapping the intricate carbocation-driven cascade. nih.gov The proposed mechanism for the formation of isoelisabethatrienes (IEs), which are isomers of this compound, begins with the ionization of GGPP and an initial C1–C10 cyclization to form a cationic intermediate. nih.gov This is followed by a key 1,3-hydride transfer, leading to the formation of an allyl cation. nih.gov A subsequent barrierless 1,6-ring closure results in a stable carbocation which can then be deprotonated to yield isothis compound B or undergo a further 1,2-hydride shift before deprotonation to form isothis compound A. nih.gov The entire cyclization cascade involves a series of carbocation intermediates, rearrangements, and deprotonation steps, all orchestrated within the active site of the synthase enzyme. acs.orgnih.gov Studies on related coral terpene synthases have used QM/MM calculations to identify a unique "protonated cyclopropane" configuration in a key cationic intermediate, highlighting the complexity of the reaction pathway. nih.gov

These calculations also shed light on the competition between the formation of isoelisabethatrienes and the alternative product, hydropyrene. The pathway leading to hydropyrene is substantially more thermodynamically favorable, suggesting that the formation of isothis compound products is likely under kinetic, rather than thermodynamic, control within the enzyme's active site. nih.gov

| Step | Intermediate/Transition State | Relative Gibbs Free Energy (ΔG) in kcal/mol | Description |

|---|---|---|---|

| 1 | Cation B' | -15.7 | Product of initial C1–C10 cyclization. |

| 2 | TS (B' → C') | -10.3 | Transition state for 1,3-hydride transfer. Barrier of 5.4 kcal/mol from B'. |

| 3 | Allyl Cation C' | -32.1 | Product of 1,3-hydride transfer. |

| 4 | Cation D' | -35.9 | Product of barrierless 1,6-ring closure. Leads to Isothis compound B. |

| 5 | TS (D' → E') | -29.3 | Transition state for 1,2-hydride transfer. Barrier of 6.6 kcal/mol from D'. |

| 6 | Cation E' | -34.4 | Product of 1,2-hydride transfer. Leads to Isothis compound A. |

Conformational Analysis and Molecular Dynamics Simulations

While specific conformational analyses of the isolated this compound molecule are not extensively documented, molecular dynamics (MD) simulations have been crucial for understanding its enzyme-catalyzed formation. acs.orgrsc.orgresearchgate.net MD simulations of terpene cyclases show that protein dynamics, such as the movement of specific active site loops, play a vital role in substrate binding and pre-folding GGPP into a conformation that is primed for cyclization. acs.orgnih.gov This pre-folding is essential for guiding the substrate down a specific reaction cascade, managing unstable carbocation intermediates, and ultimately determining the final product structure. acs.org

Interestingly, the stereochemistry and resulting conformation of this compound can differ based on its origin. This compound produced through certain biotechnological methods is characterized by a (-)-conformation, which is the epimer of the naturally occurring (+)-conformation harvested from the coral A. elisabethae. google.com The conformational properties of related diterpenes have been elucidated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which helps determine the relative stereochemistry of the molecule. mdpi.com

Prediction of Reactivity and Selectivity in this compound Transformations

Computational studies are fundamental in predicting the reactivity of this compound and the selectivity of its subsequent transformations. nih.govresearchgate.net this compound and its isomers serve as key biosynthetic precursors for a range of bioactive compounds, including erogorgiaene (B1241737) and the anti-inflammatory pseudopterosins. nih.gov

The formation of isoelisabethatrienes versus hydropyrene from the same GGPP precursor is a prime example of selectivity. Computational analysis revealed a significant thermodynamic preference for the hydropyrene pathway, indicating that the enzyme kinetically controls the reaction to favor the formation of the isothis compound scaffold. nih.gov This understanding is crucial for synthetic biology applications, where the goal is to enhance the production of specific high-value compounds. For instance, a single mutation (M75L) in hydropyrene synthase was found to dramatically shift the product distribution, making isothis compound A the dominant product. nih.gov This demonstrates how computational insights can guide protein engineering efforts to manipulate the selectivity of terpene synthases. google.com

Chemical Transformations and Derivative Chemistry of Elisabethatriene

The elisabethatriene scaffold serves as a crucial starting point for a variety of chemical transformations, both in nature and in the laboratory. These reactions lead to a diverse array of related diterpenoids, including biosynthetic intermediates of significant compounds like pseudopterosins, as well as novel dimeric structures. The study of these transformations provides insight into biosynthetic pathways and enables the creation of new molecular architectures.

Future Directions in Elisabethatriene Research

Unexplored Biosynthetic Branches and Enzymatic Pathways

The biosynthesis of elisabethatriene begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), catalyzed by the enzyme this compound synthase. acs.orgwikipedia.org This initial product then undergoes a series of enzymatic transformations, including dehydrogenation and aromatization, to form downstream compounds like the pseudopterosins. researchgate.netnih.govdoaj.org While the core pathway from GGPP to this compound and onward to erogorgiaene (B1241737) has been mapped out, significant questions remain, presenting fertile ground for future investigation. researchgate.netnih.govnih.gov

A primary area of exploration is the potential for alternative or competing biosynthetic pathways within the source organism, the gorgonian coral Pseudopterogorgia elisabethae. The isolation of various diterpenes with different skeletons, such as the amphilectane and serrulatane types, from the same organism suggests that multiple diterpene cyclases may be active. nih.govresearchgate.net It is possible that under different environmental conditions or in different populations of the coral, the enzymatic machinery could produce novel elisabethane-type diterpenes or other related compounds. nih.gov The discovery of elisabethane-family diterpenes, salviatrienes A and B, in a terrestrial plant, Salvia sclarea (clary sage), opens up an entirely new area of inquiry into the convergent evolution of these complex biosynthetic pathways and enzymatic machinery in vastly different organisms. researchgate.net

Future research should focus on:

Genome Mining and Enzyme Discovery: Employing next-generation sequencing and genome mining of P. elisabethae and its symbiotic microorganisms to identify novel terpene cyclases and tailoring enzymes (e.g., P450s, dehydrogenases). acs.org This could reveal enzymes that produce new this compound isomers or shunt biosynthetic intermediates into previously unknown chemical scaffolds.

Characterization of Pathway Branching: Investigating the enzymatic steps that lead to the structural diversity observed in related natural products. For instance, understanding the precise mechanisms that dictate the formation of the amphilectane versus the serrulatane skeleton is a key objective. nih.gov

Reconstitution of Pathways in Heterologous Hosts: Expressing newly discovered coral genes in microbial hosts like Saccharomyces cerevisiae (yeast) to characterize enzyme function and produce novel compounds that may not be accessible from the native source. acs.orgfigshare.com This approach allows for precise molecular studies and could uncover unimagined biochemical possibilities. acs.org

Advanced Synthetic Methodologies for Accessing this compound Analogues

The complex, stereochemically rich structure of this compound and its derivatives presents a significant challenge for chemical synthesis. While total syntheses have been achieved, developing more efficient and flexible methods is crucial for producing analogues for pharmacological testing. acs.orgfigshare.comresearchgate.net Future synthetic research should move beyond recreating the natural product and focus on innovative strategies that enable rapid access to a diverse range of analogues.

Key areas for advancement include:

C–H Functionalization: This powerful strategy involves the direct conversion of ubiquitous carbon-hydrogen bonds into new chemical bonds (C-C, C-N, C-O), bypassing the need for lengthy pre-functionalization steps. sigmaaldrich.comnih.govnih.gov Applying late-stage C–H functionalization would allow chemists to take a common, easily synthesized elisabethane core and selectively "decorate" it at various positions, rapidly generating a library of novel analogues. chemrxiv.orgrsc.org This approach fundamentally influences the logic of retrosynthesis and expedites the creation of new molecular entities. rsc.org

Skeletal Editing and Rearrangement: Modern synthetic strategies are emerging that allow for the reorganization of a molecule's core carbon skeleton. nih.govacs.org Applying techniques like one-carbon insertion/deletion or strategic bond migrations to an elisabethane precursor could produce novel ring systems and architectures that are inaccessible through traditional methods. This "build-edit-decorate" approach mimics the efficiency of biosynthesis and can overcome synthetic bottlenecks. nih.gov

Bio-inspired Cascade Reactions: Designing laboratory syntheses that mimic proposed biosynthetic steps, such as oxidative cyclizations or intramolecular Diels-Alder reactions, can be a highly efficient way to construct the complex polycyclic core of elisabethane diterpenes. acs.orgfigshare.com These cascade reactions form multiple bonds in a single step, significantly improving step economy.

Computational Design of Novel this compound-Based Molecular Architectures

In silico (computer-based) methods are indispensable tools in modern drug discovery for designing and screening new therapeutic agents before undertaking costly and time-consuming synthesis. researchgate.netresearchgate.netnih.gov For this compound, computational approaches can guide the development of new analogues with enhanced potency, selectivity, and drug-like properties.

Future computational efforts should concentrate on:

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of features that a molecule needs to interact with a specific biological target. japsonline.comlongdom.org By building pharmacophore models based on known active compounds like the pseudopterosins or elisapterosin B, researchers can virtually screen large databases of natural and synthetic compounds to identify new molecules with different skeletons that may have similar anti-inflammatory or other therapeutic activities. acs.orgjapsonline.comscholarsresearchlibrary.commdpi.com

Molecular Docking and Dynamics: These techniques simulate the interaction between a small molecule (like an this compound analogue) and its protein target at an atomic level. nih.govmdpi.com By docking newly designed analogues into the binding sites of key inflammatory proteins (e.g., cyclooxygenases, cytokines), researchers can predict their binding affinity and mode of interaction. longdom.org This helps prioritize which analogues are most promising for synthesis and biological testing. nih.gov

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues is crucial. mdpi.com Computational tools can assess factors like oral bioavailability and potential toxicity early in the design phase, allowing chemists to modify structures to create more viable drug candidates.

Development of Sustainable Production Methods for this compound

The reliance on harvesting the slow-growing coral P. elisabethae for this compound and its valuable derivatives is not sustainable and is subject to environmental variability. nih.govnih.gov Developing alternative, sustainable production platforms is therefore a critical research goal. google.com

Promising avenues for sustainable production are:

Metabolic Engineering in Microbial Hosts: The identification of the key genes in the this compound biosynthetic pathway opens the door to producing it via fermentation. acs.orgnih.gov By transferring the genes for this compound synthase and other pathway enzymes into a microbial chassis like Saccharomyces cerevisiae (yeast) or E. coli, it is possible to create a "cell factory" for diterpene production. researchgate.netnih.govoup.comnih.gov

Pathway Optimization: Significant engineering efforts are needed to optimize the microbial host for high-level production. This includes upregulating the endogenous mevalonate (B85504) (MVA) pathway to increase the supply of the GGPP precursor, downregulating competing pathways (like sterol biosynthesis), and optimizing fermentation conditions. nih.govnih.govrsc.org Engineering key enzymes like the farnesyl diphosphate synthase (Erg20p) to produce GGPP directly can significantly boost diterpene yields. nih.gov

Q & A

Basic Research Questions

Q. How is Elisabethatriene synthase (4.2.3.41) biochemically identified and characterized in terpenoid biosynthesis pathways?

- Methodological Answer : Identification involves enzymatic assays coupled with spectroscopic techniques (e.g., GC-MS, NMR) to analyze reaction products. Characterization requires kinetic studies to determine catalytic efficiency (e.g., , ) and substrate specificity. For novel enzymes, structural elucidation via X-ray crystallography or cryo-EM is critical to confirm active-site residues and mechanism .

- Key Data : CPC classification (4.2.3.41) and homologous enzyme comparisons (e.g., aphidicolan-16-beta-ol synthase) provide evolutionary context .

Q. What experimental protocols ensure reproducibility in this compound synthesis studies?

- Methodological Answer : Detailed protocols must include:

- Substrate Preparation : Purity verification (HPLC, ≥95%) and storage conditions (e.g., inert atmosphere for labile intermediates).

- Enzyme Stability : Buffer optimization (pH, cofactors) and temperature controls to prevent denaturation.

- Data Reporting : Raw chromatograms, spectral peaks, and statistical validation (e.g., triplicate runs with standard deviations) .

- Common Pitfalls : Omission of negative controls (e.g., heat-inactivated enzyme) or failure to report batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s proposed biosynthetic pathways across studies?

- Methodological Answer :

Comparative Meta-Analysis : Systematically review kinetic data (, IC₅₀) and isotopic labeling patterns (e.g., -tracing) to identify inconsistencies .

Hypothesis Testing : Use knockout mutants (CRISPR/Cas9) or isotopic perturbation experiments to validate disputed steps .

- Example : Discrepancies in intermediate accumulation may arise from differential expression of upstream regulators (e.g., transcription factors in Arabidopsis models) .

Q. What computational and experimental approaches optimize this compound’s enzymatic activity for mechanistic studies?

- Methodological Answer :

- In Silico Modeling : Molecular dynamics simulations to predict substrate docking and transition states (software: GROMACS, AutoDock).

- Directed Evolution : Error-prone PCR or site-saturation mutagenesis to enhance thermostability or catalytic turnover .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure binding affinities and entropy-driven interactions .

- Data Requirements : PDB files for enzyme structures and MD trajectory analyses must be archived in supplementary materials .

Q. How should researchers design experiments to investigate this compound’s regulatory genetic elements in non-model organisms?

- Methodological Answer :

- Transcriptomic Workflow : RNA-seq to identify co-expressed genes (e.g., CYP450s in diterpene clusters) and ChIP-seq for promoter-binding motifs .

- Functional Validation : Heterologous expression in E. coli or yeast with inducible promoters (e.g., GAL1) to test regulatory sequences .

Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing this compound’s metabolic flux data?

- Answer : Use constraint-based modeling (e.g., FBA, MOMA) to predict flux distributions. Pair with Bayesian inference for uncertainty quantification in sparse datasets .

- Tools : COBRA Toolbox (MATLAB) or Escher-Trace for pathway visualization .

Q. How to ensure ethical and reproducible data sharing in this compound research?

- Answer :

- FAIR Principles : Deposit raw spectra, enzyme kinetics, and genomic sequences in public repositories (e.g., NCBI, Zenodo) with DOI links.

- Ethical Compliance : Document IRB approvals for genetic studies and cite prior datasets to avoid redundancy .

Data Presentation Guidelines

Q. What are the criteria for including this compound-related data in supplementary materials?

- Answer :

- Essential Data : Full kinetic parameters, NMR/GC-MS spectra, and unedited gel images.

- Formatting : Label files as “Supplementary Table S1_EnzymeActivity” and provide legends with experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.